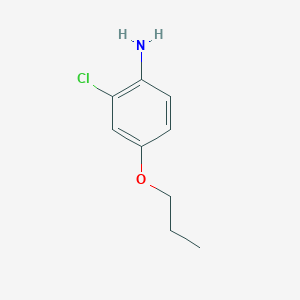![molecular formula C18H16N4O8 B3165945 2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid CAS No. 904817-86-3](/img/structure/B3165945.png)
2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid reveals a benzene ring with two nitro groups and a piperazine ring. The carboxylic acid group provides polarity, influencing solubility and reactivity. The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen ensures stability during synthesis .
Chemical Reactions Analysis
This compound participates in various chemical reactions. Notably, it can undergo hydrolysis to remove the Boc group, yielding the free amine. Additionally, it may serve as a building block for more complex molecules, especially in medicinal chemistry .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The compound 2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid, due to its complex structure, finds its applications primarily in the field of chemical synthesis and structural analysis. A study by Kornylov et al. (2017) demonstrates an effective method for synthesizing a related compound, 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, which is a key building block for developing potent antagonists of the fibrinogen receptor. This process involves sequential C-N cross-coupling and intramolecular amidation, showcasing the compound's relevance in synthesizing biologically significant molecules (Kornylov, Krysko, Krysko, Sambursky, & Andronati, 2017).
Supramolecular Chemistry
In another aspect, the compound and its derivatives are studied for their supramolecular assembly characteristics. Prasad et al. (2022) investigated new salts of a related compound, 4-(4-nitrophenyl)piperazin-1-ium, with aromatic carboxylic acids, demonstrating how these assemblies can vary from two-dimensional to three-dimensional structures depending on the carboxylic acid used. This kind of research is crucial for understanding how molecular structures influence the formation and properties of larger supramolecular assemblies (Prasad, Devaraju, Vinaya, Yathirajan, Parkin, & Glidewell, 2022).
Polymer Synthesis
Yu et al. (1999) explored the synthesis of ordered polymers through direct polycondensation involving similar compounds, highlighting the utility of such chemical structures in creating novel polymeric materials with potentially unique properties. The study elaborates on the formation of an ordered poly(amide-acylhydrazide-amide) from nonsymmetric monomers, indicating the compound's potential application in designing and synthesizing new polymeric materials with specific order and functionality (Yu, Seino, & Ueda, 1999).
Antimicrobial Research
Patel et al. (2011) synthesized new pyridine derivatives involving similar chemical structures and evaluated their antimicrobial activities. This research points to the potential of such compounds in contributing to the development of new antimicrobial agents, showcasing the significance of these chemical structures in medicinal chemistry and drug development (Patel, Agravat, & Shaikh, 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Similar compounds have been found to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting ache and buche, it could potentially affect the cholinergic signaling pathway . This could lead to enhanced cognition and memory, as acetylcholine is a key neurotransmitter in these processes .
Result of Action
Similar compounds have been shown to enhance cholinergic neurotransmission by inhibiting ache and buche . This could potentially lead to improved cognition and memory .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(2-carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O8/c23-17(24)11-3-1-5-13(21(27)28)15(11)19-7-9-20(10-8-19)16-12(18(25)26)4-2-6-14(16)22(29)30/h1-6H,7-10H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGUMQVZJGQNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3165893.png)
![5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid](/img/structure/B3165903.png)


![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B3165919.png)

![1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B3165952.png)
![[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B3165955.png)

